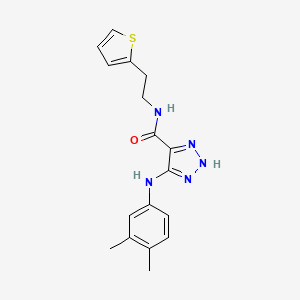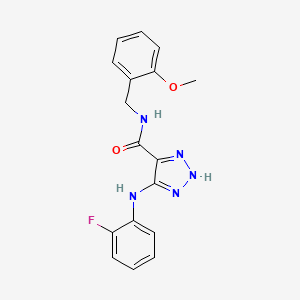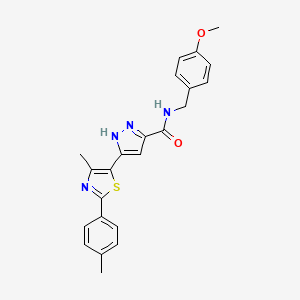
5-((3,4-dimethylphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((3,4-dimethylphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a thiophene moiety, and a dimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,4-dimethylphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored for its high efficiency and selectivity.
-
Step 1: Synthesis of Azide Intermediate
- React 3,4-dimethylaniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
- Treat the diazonium salt with sodium azide to obtain the azide intermediate.
-
Step 2: Synthesis of Alkyne Intermediate
- React 2-(thiophen-2-yl)ethanol with propargyl bromide in the presence of a base (e.g., potassium carbonate) to form the alkyne intermediate.
-
Step 3: Click Reaction
- Combine the azide intermediate and the alkyne intermediate in the presence of a copper(I) catalyst (e.g., copper sulfate and sodium ascorbate) to form the triazole ring.
-
Step 4: Carboxamide Formation
- React the triazole intermediate with an appropriate carboxylic acid derivative (e.g., acyl chloride) to form the final carboxamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-((3,4-dimethylphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
科学研究应用
5-((3,4-dimethylphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The unique electronic properties of the thiophene and triazole moieties make this compound suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe to study protein-ligand interactions and enzyme kinetics.
Industrial Applications: The compound’s stability and reactivity make it a candidate for use in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 5-((3,4-dimethylphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The thiophene moiety can participate in π-π stacking interactions with aromatic residues, enhancing binding affinity.
相似化合物的比较
Similar Compounds
- 5-((3,4-dimethylphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylate
- 5-((3,4-dimethylphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
Compared to similar compounds, 5-((3,4-dimethylphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide exhibits unique properties due to the presence of the carboxamide group, which can form additional hydrogen bonds and enhance solubility in aqueous environments. This makes it particularly valuable in medicinal chemistry for drug design and development.
属性
分子式 |
C17H19N5OS |
|---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
5-(3,4-dimethylanilino)-N-(2-thiophen-2-ylethyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H19N5OS/c1-11-5-6-13(10-12(11)2)19-16-15(20-22-21-16)17(23)18-8-7-14-4-3-9-24-14/h3-6,9-10H,7-8H2,1-2H3,(H,18,23)(H2,19,20,21,22) |
InChI 键 |
VOWQSWSXPUCOKD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)NCCC3=CC=CS3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106413.png)

![7-Bromo-1-(4-tert-butylphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14106419.png)

![N-(5-chloro-2-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14106430.png)

![2-[4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B14106448.png)
![N-cyclopentyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14106450.png)
![ethyl 1-{[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}piperidine-3-carboxylate](/img/structure/B14106451.png)
![2-{4-[7-Chloro-3,9-dioxo-2-(tetrahydrofuran-2-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B14106458.png)
![4-[2,3-Dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14106464.png)
![6-(4-Ethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14106465.png)
![3-Methyl-7-[3-(3-methyl-2,6-dioxo-8-piperidin-1-ylpurin-7-yl)propyl]-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B14106481.png)

